Endometriosis is a condition where endometrial tissue, the tissue that normally lines the uterus, grows outside the uterus. Norgestimate's ability to regulate the menstrual cycle and suppress endometrial growth makes it a potential candidate for treating endometriosis. Studies have shown that norgestimate-containing medications can effectively reduce pain symptoms associated with endometriosis [1].
[1] Journal of Minimally Invasive Gynecology: "Endometriosis: diagnosis and treatment"()
Norgestimate's hormonal effects can be used to regulate menstrual cycles and treat conditions like heavy menstrual bleeding and dysmenorrhea (painful periods). Research suggests that norgestimate-based medications can be effective in reducing menstrual blood flow and improving symptoms of dysmenorrhea [2, 3].
[2] American Journal of Obstetrics and Gynecology: "Management of heavy menstrual bleeding in adolescents"()[3] Cochrane Database of Systematic Reviews: "Norethindrone acetate or levonorgestrel for heavy menstrual bleeding"()
[4] The New England Journal of Medicine: "Combined oral contraceptives and the risk of endometrial cancer"()
Norgestimate is a synthetic progestin, a derivative of testosterone, primarily used in hormonal contraceptives. It is commonly combined with ethinyl estradiol in oral contraceptive formulations such as Ortho Tri-Cyclen. Norgestimate is known for its ability to suppress ovulation, alter cervical mucus, and modify the endometrial lining to prevent pregnancy. Its chemical formula is , and it has a molecular weight of approximately 369.5 g/mol .
Norgestimate undergoes extensive metabolism in the body, primarily through deacetylation to form its active metabolite, 17-deacetylnorgestimate (also known as norelgestromin). This transformation is facilitated mainly by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP2B6 and CYP2C9 . The metabolic pathway can be summarized as follows:
The elimination of norgestimate occurs through renal and fecal pathways, with approximately 47% excreted in urine and 37% in feces .
Norgestimate exhibits progestogenic activity, which is essential for its contraceptive effects. It acts primarily by binding to progesterone receptors, leading to the suppression of gonadotropin release from the pituitary gland, thereby inhibiting ovulation. Additionally, it has weak androgenic activity and significantly increases the production of sex hormone-binding globulin (SHBG), which reduces free testosterone levels in the body . This reduction in testosterone can also help treat conditions like acne vulgaris by decreasing sebum production.
The synthesis of norgestimate typically involves several steps starting from testosterone or its derivatives. Key steps include:
These processes require careful control of reaction conditions and purification steps to obtain a high yield of the desired compound .
Norgestimate is primarily used in combination with ethinyl estradiol for:
Norgestimate's interactions with other drugs are significant due to its metabolism via cytochrome P450 enzymes. Co-administration with CYP3A4 inhibitors or inducers can affect its efficacy and safety profile. For example:
Understanding these interactions is crucial for optimizing therapeutic regimens involving norgestimate.
Several compounds share structural or functional similarities with norgestimate. Below are some notable examples:
Norgestimate's uniqueness lies in its rapid conversion to active metabolites upon administration and its specific profile of low androgenic activity combined with effective contraceptive properties. Its design allows for effective management of hormonal balance while minimizing side effects associated with higher androgenic activity seen in other progestins like levonorgestrel.
Norgestimate (C₂₃H₃₁NO₃) is a synthetic steroidal progestin belonging to the 19-nortestosterone family, specifically classified within the gonane (18-methylestrane) subgroup. Its molecular structure features a modified testosterone backbone with three critical functional groups:
The compound exists as a racemic mixture of E (trans) and Z (cis) isomers at the oxime position, though the E-isomer dominates in pharmaceutical formulations due to its superior receptor binding. X-ray crystallography reveals a tetracyclic framework with a rigid planar conformation stabilized by intramolecular hydrogen bonding between the oxime hydroxyl and acetate carbonyl groups.
Table 1: Molecular Properties of Norgestimate
| Property | Value |
|---|---|
| Molecular formula | C₂₃H₃₁NO₃ |
| Molecular weight | 369.50 g/mol |
| CAS registry number | 35189-28-7 |
| Crystal system | Orthorhombic (space group P2₁2₁2₁) |
| Stereocenters | 6 defined, 1 double bond |
Norgestimate emerged from mid-20th century efforts to optimize progestin selectivity. Key milestones include:
Its design addressed limitations of earlier 19-nortestosterone derivatives like levonorgestrel and norethisterone by:
Notably, norgestimate’s development paralleled advances in asymmetric synthesis, particularly Grignard reactions for stereoselective ethynylation at C17.
Recent patents (e.g., CN109575098B) describe improved routes using epoxidation-cyclization cascades to construct the steroidal core, achieving 92% enantiomeric excess. Critical steps include:
Norgestimate serves as a prodrug, metabolizing primarily to norelgestromin (17-deacetyl norgestimate) and minimally to levonorgestrel. Key receptor interactions:
Table 2: Relative Binding Affinities (%) of Norgestimate Metabolites
| Compound | Progesterone Receptor | Androgen Receptor |
|---|---|---|
| Norgestimate | 15 | 0 |
| Norelgestromin | 10 | 0 |
| Levonorgestrel | 150–162 | 45 |
This metabolite profile explains norgestimate’s high progestogenic selectivity (PR:AR binding ratio >100:1), making it a model compound for designing tissue-selective progesterone receptor modulators.
The oxime-acetate motif has inspired derivatives like etonogestrel (used in contraceptive implants), demonstrating:
Ongoing research leverages norgestimate’s scaffold for:
Norgestimate is a synthetic progestin with the molecular formula C₂₃H₃₁NO₃ and a molecular weight of 369.5 g/mol [1] [2] [3] [4] [5]. The compound exhibits precise mass characteristics with a monoisotopic mass of 369.230394 g/mol and an exact mass of 369.268066 g/mol [1] [2] [3] [6] [4]. The elemental composition consists of 74.76% carbon, 8.46% hydrogen, 3.79% nitrogen, and 12.99% oxygen [5].
The molar mass of norgestimate is precisely determined as 369.505 g/mol [1] [2] [3] [4] [5], which is consistent across multiple analytical determinations. The compound demonstrates hygroscopic properties and exhibits specific optical activity with a specific rotation of [α]D²⁵ = +110° in chloroform solution [4], indicating its dextrorotatory nature [7].
Physical property predictions indicate a boiling point of 497.9±45.0°C and a density of 1.2±0.1 g/cm³ [6] [4]. The compound has a melting point range of 214-218°C [2] [4] and exhibits a flash point of 254.9±28.7°C [6] [4]. The lipophilicity is characterized by a LogP value of 5.00 [6] [4], indicating substantial hydrophobic character.
Norgestimate was first synthesized and patented in 1965, representing a significant advancement in synthetic progestin development [8] [9]. The compound was developed as part of research efforts to create improved synthetic progestins with enhanced selectivity and reduced androgenic effects. The structural elucidation involved systematic modifications of the steroid backbone to incorporate specific functional groups that would confer desired pharmacological properties.
The compound was developed by Ortho Pharmaceutical Corporation (later part of Johnson & Johnson) and represents a third-generation synthetic progestin [10] [11]. The discovery and development of norgestimate was recognized with the Johnson Medal in 1990 for "Discovery and Development of Norgestimate" [12], highlighting its significance in pharmaceutical development.
The structural design of norgestimate incorporated several key modifications to the basic steroid framework: the presence of an oxime group at position 3, an ethyl substituent at position 13, an ethynyl group at position 17, and an acetate ester at position 17 [13] [14]. These modifications were specifically designed to achieve optimal progestational activity while minimizing androgenic effects.
Norgestimate possesses six stereogenic centers with all centers having defined absolute configurations [1] [7]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the complete stereochemical description being: (3E,8R,9S,10R,13S,14S,17R) [1] [3] [5].
The steroid backbone maintains the characteristic stereochemical features of the pregnane system, with positions C-8 (R), C-9 (S), C-10 (R), C-14 (S) representing the fundamental steroid stereochemistry [1] [3] [5]. The C-13 position exhibits S configuration due to the presence of the ethyl substituent [1] [3] [5], while the C-17 position maintains R configuration despite the presence of both ethynyl and acetate substituents [1] [3] [5].
The absolute configuration is critical for biological activity, as the specific three-dimensional arrangement of substituents determines receptor binding affinity and selectivity. The defined stereochemistry ensures consistent pharmacological properties and reproducible biological effects [14].
The oxime functionality at position 3 of norgestimate exhibits E/Z isomerism, with the commercial product being a mixture of both geometric isomers [15] [16] [17]. The E/Z ratio in pharmaceutical preparations ranges from 1.27 to 1.78, indicating a predominance of the E-isomer [17] [18].
High-performance liquid chromatography studies have demonstrated that the oxime formation reaction produces both E (anti) and Z (syn) isomers simultaneously [15] [16]. The reaction leads to the formation of both geometric isomers, with the relative proportions being dependent on reaction conditions including pH, temperature, and reaction time [19].
The E-isomer (also designated as anti-norgestimate) exhibits the hydroxyimino group oriented away from the steroid backbone, while the Z-isomer (syn-norgestimate) has the hydroxyimino group oriented toward the steroid backbone [15] [16] [19]. The stereochemical assignment is based on ¹H NMR spectroscopy analysis, particularly the chemical shift differences of the 4-H signals [15] [16].
Circular dichroism and ultraviolet spectroscopy studies have been employed to characterize the optical properties of the individual isomers [15] [16]. The E-isomer typically elutes later in normal-phase HPLC systems, while the Z-isomer elutes earlier [15] [16]. The isomeric ratio is controlled during synthesis and is specified in pharmaceutical monographs to ensure consistent product quality [17] [18].
The three-dimensional molecular conformation of norgestimate is characterized by the rigid steroid backbone with specific spatial arrangements of substituents [20] [21] [22]. Crystal structure analysis reveals that norgestimate crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [20] [21] [22].
The crystal structure determination using synchrotron X-ray powder diffraction revealed two independent molecules in the asymmetric unit with opposite conformations of the acetate groups [20] [21] [22]. Molecule 2 is 7.3 kcal/mol lower in energy than Molecule 1 and represents the minimum energy conformation [20] [21] [22].
The hydroxyimine groups form O–H···O hydrogen bonds to the acetate carbonyl groups, resulting in two separate C(15) chains along the b-axis [20] [21] [22]. This hydrogen bonding pattern contributes to the overall stability of the crystal structure and influences the molecular conformation in the solid state.
The three-dimensional structure shows that the steroid backbone maintains the characteristic chair and half-chair conformations of the cyclohexane and cyclopentane rings, respectively [23] [24] [25]. The acetate group at position 17 can adopt different conformations, with the preferred conformation being influenced by intermolecular interactions in the crystal lattice [20] [21] [22].
Norgestimate belongs to the 19-norsteroid class of synthetic progestins, characterized by the absence of the 19-methyl group typically found in natural steroids [10] [26] [13]. The compound is specifically classified as a pregnane derivative with the systematic name (17α)-17-(acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one 3-oxime [1] [27] [3].
The steroidal skeleton consists of the characteristic tetracyclic framework comprising three six-membered rings (A, B, C) and one five-membered ring (D) [23] [24] [25]. The A-ring contains the oxime functionality at position 3, while the B-ring includes the Δ⁴-double bond between positions 4 and 5 [28] [10] [26].
The C-ring incorporates the 13-ethyl substituent, which distinguishes norgestimate from other synthetic progestins [10] [26] [13]. The D-ring contains the 17α-ethynyl group and the 17β-acetate ester, both of which are crucial for oral bioavailability and metabolic stability [10] [26] [13].
The structural features that contribute to norgestimate's unique pharmacological profile include: the oxime group at position 3, which serves as a prodrug functionality; the 13-ethyl substituent, which enhances progestational selectivity; the 17α-ethynyl group, which provides oral activity; and the 17β-acetate ester, which modulates metabolic conversion [10] [26] [13].
Irritant;Health Hazard